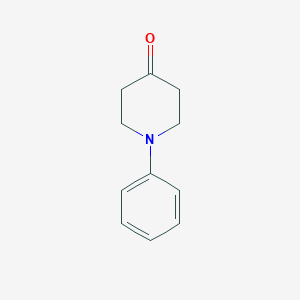

1-フェニルピペリジン-4-オン

概要

説明

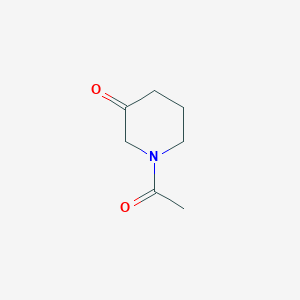

1-Phenylpiperidin-4-one, also known as 1-Phenylpiperidin-4-one, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Phenylpiperidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス用途

“1-フェニルピペリジン-4-オン”は、抗ウイルス薬として使用される合成分子です . これは、活性型であるピペリドンに代謝されるプロドラッグです . “1-フェニルピペリジン-4-オン”の抗ウイルス特性は、HIV、インフルエンザAウイルス、および単純ヘルペスウイルス1型などのウイルスに対して、in vivoおよびin vitroで示されています . これは、高い親和性でウイルス核酸に結合し、その合成を阻害することで、ウイルスの複製を阻害することが示されています .

医薬品用途

“1-フェニルピペリジン-4-オン”を含むピペリジンは、医薬品を設計するための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . これらの誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在しています .

生物活性ピペリジンの合成

“1-フェニルピペリジン-4-オン”は、生物活性ピペリジンの合成における重要な合成フラグメントです . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

潜在的医薬品の発見と生物学的評価

“1-フェニルピペリジン-4-オン”を含む合成および天然のピペリジンの医薬品用途は、潜在的医薬品の発見と生物学的評価における最近の科学的進歩で取り上げられています .

分子内および分子間反応

“1-フェニルピペリジン-4-オン”は、さまざまなピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン)の形成につながる、分子内および分子間反応に関与しています <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1"

作用機序

Target of Action

1-Phenylpiperidin-4-one is a synthetic molecule that has been used as an antiviral drug . It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity . The primary targets of 1-Phenylpiperidin-4-one are therefore the viral nucleic acids, which play a crucial role in the replication of the virus.

Mode of Action

The compound interacts with its targets by binding to the viral nucleic acid with high affinity, thereby blocking its synthesis . This interaction results in the inhibition of viral replication, preventing the release of progeny virions from infected cells .

Biochemical Pathways

1-Phenylpiperidin-4-one affects the biochemical pathway of viral replication. By binding to the viral nucleic acid, it disrupts the normal replication process of the virus. The downstream effects of this disruption include the prevention of the release of progeny virions, effectively halting the spread of the virus within the host .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylpiperidin-4-one is currently limited. It is known that 1-phenylpiperidin-4-one is a prodrug that is metabolized to the active form, piperidone

Result of Action

The molecular and cellular effects of 1-Phenylpiperidin-4-one’s action include the inhibition of viral replication at the molecular level and the prevention of the release of progeny virions from infected cells at the cellular level . This results in the containment of the viral infection within the host.

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The conformational preferences of substituted, saturated cyclic ketones (piperidones and cyclohexanones) may deviate from those of their oxygenless analogues . This suggests that future research could focus on exploring these conformational diversities and their implications.

生化学分析

Biochemical Properties

1-Phenylpiperidin-4-one interacts with various biomolecules in its role as an antiviral agent. It has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis . This molecule also prevents the release of progeny virions from infected cells .

Cellular Effects

1-Phenylpiperidin-4-one has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, thereby preventing the spread of the virus within the host organism

Molecular Mechanism

The mechanism of action of 1-Phenylpiperidin-4-one involves binding interactions with biomolecules, specifically viral nucleic acids . By binding to the viral nucleic acid, it blocks its synthesis, thereby inhibiting viral replication . This mechanism of action is crucial for its antiviral properties.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it has a stable profile, with no significant degradation over time

Dosage Effects in Animal Models

The effects of 1-Phenylpiperidin-4-one vary with different dosages in animal models .

Metabolic Pathways

It is known that it is metabolized to the active form, piperidone

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

1-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLFNOKHAIGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328673 | |

| Record name | 1-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-34-9 | |

| Record name | 1-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-4-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

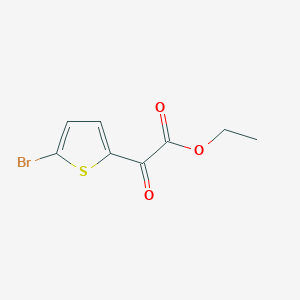

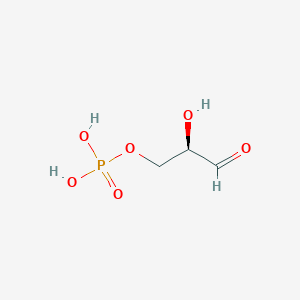

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)